Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylicacidhydrochloride
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Overview
Description
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with a hydroxyl group and a pyridinyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridinyl halide reacts with the cyclobutane derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyridinyl ring using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridinyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or reduced pyridinyl derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-tert-Butyl 3-aminocyclobutanecarbamate: Shares the cyclobutane ring but differs in functional groups.
tert-Butyl (trans-3-aminocyclobutyl)carbamate: Similar cyclobutane structure with different substituents.
cis-3-(tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Another cyclobutane derivative with different functional groups.
Uniqueness
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific combination of hydroxyl and pyridinyl groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12ClNO3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-hydroxy-3-pyridin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h1-4,7,14H,5-6H2,(H,12,13);1H |
InChI Key |
WBKGUUTXNJPVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=NC=C2)O)C(=O)O.Cl |
Origin of Product |
United States |
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